ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a triazole moiety
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a 1,2,4-triazole ring, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, contributing to its potential therapeutic effects.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a sulfur atom in the molecule may also contribute to its biological activity, as sulfur-containing compounds often exhibit strong interactions with biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Based on the known activities of similar compounds , it can be hypothesized that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate is then reacted with piperazine-1-carboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.
Biological Research: It can be used to study the interactions of triazole-containing compounds with biological systems, providing insights into their mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate: A precursor in the synthesis of the target compound.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another related compound with similar chemical properties.
Uniqueness
Ethyl 4-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the combination of the triazole and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3S/c1-3-20-12(19)17-6-4-16(5-7-17)10(18)8-21-11-14-13-9-15(11)2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMNXSINRNNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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